

Topic: In Vitro Experimental Design for Testing 6-Bromoindole-3-Acetic Acid

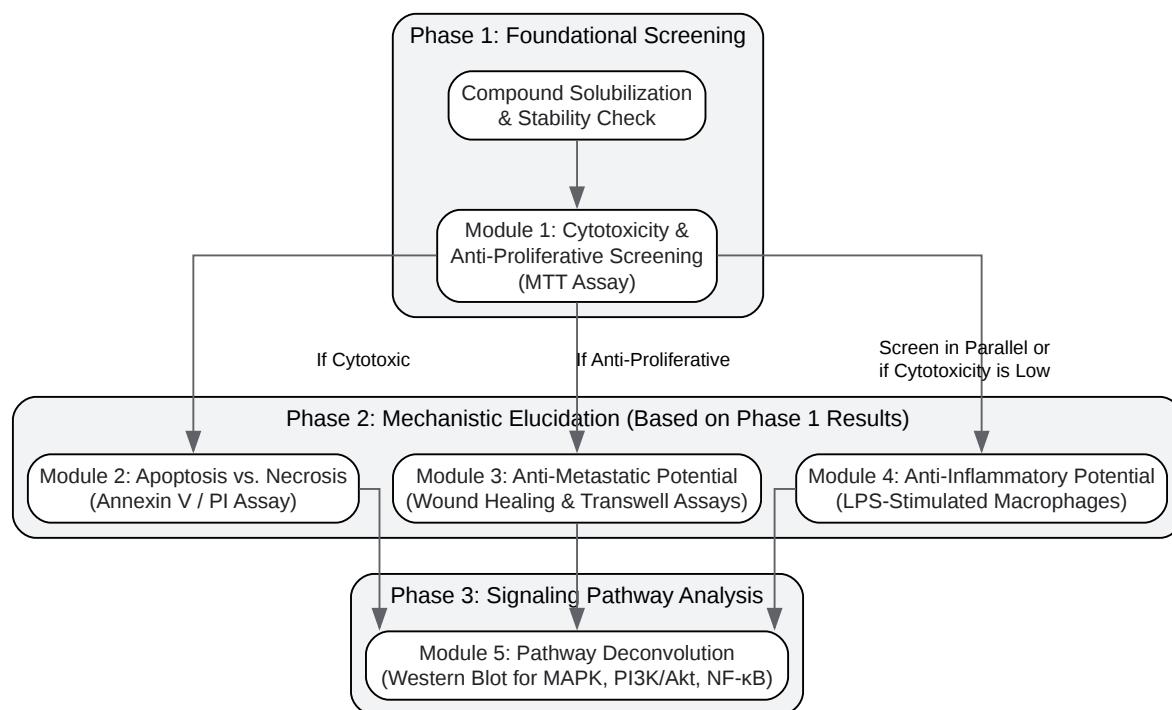
Author: BenchChem Technical Support Team. Date: January 2026

Compound of Interest

Compound Name: 2-(6-Bromo-1H-indol-3-yl)acetic acid

Cat. No.: B120042

[Get Quote](#)


Abstract

Indole derivatives represent a privileged scaffold in medicinal chemistry, with diverse biological activities. 6-bromoindole-3-acetic acid (6-Br-IAA) is a halogenated derivative of the natural auxin, indole-3-acetic acid. While its parent compound is primarily known for its role in plant growth, synthetic derivatives are being explored for novel therapeutic applications. This guide provides a comprehensive, hypothesis-driven framework for the initial in vitro characterization of 6-Br-IAA. We present a multi-tiered experimental approach, beginning with foundational cytotoxicity screening and progressing to more complex assays evaluating anti-cancer, anti-metastatic, and anti-inflammatory potential. Each module includes the scientific rationale, detailed step-by-step protocols, and guidance on data interpretation, empowering researchers to systematically evaluate the therapeutic promise of 6-Br-IAA.

Introduction: The Rationale for Investigating 6-Br-IAA

The indole nucleus is a core component of many biologically active molecules, including neurotransmitters (serotonin), amino acids (tryptophan), and numerous pharmaceuticals. Halogenation, particularly bromination, is a common strategy in drug design to modulate a compound's lipophilicity, metabolic stability, and binding affinity to biological targets. 6-Br-IAA, a synthetic derivative, is thus a compelling candidate for screening against various disease models.[\[1\]](#)[\[2\]](#)

This document outlines a logical workflow for the in vitro evaluation of 6-Br-IAA, designed to efficiently identify its primary biological effects and elucidate its potential mechanisms of action.

[Click to download full resolution via product page](#)

Caption: A tiered workflow for the in vitro characterization of 6-Br-IAA.

Preliminary Assessment: Compound Preparation

Protocol 2.1: Solubilization of 6-Br-IAA

A critical first step is to prepare a sterile, high-concentration stock solution. 6-Br-IAA is reported to be soluble in organic solvents but insoluble in water.[\[1\]](#)

- Reagent: Dimethyl sulfoxide (DMSO), cell culture grade.

- Procedure:
 - Accurately weigh 10 mg of 6-Br-IAA powder in a sterile microcentrifuge tube.
 - Add the appropriate volume of DMSO to achieve a stock concentration of 10-50 mM (e.g., for a 20 mM stock of 6-Br-IAA with MW ~254.08 g/mol, dissolve 10 mg in 1.968 mL of DMSO).
 - Vortex thoroughly until the compound is completely dissolved.
 - Sterilize the stock solution by passing it through a 0.22 μ m syringe filter into a new sterile tube.
 - Aliquot into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C, protected from light.

Trustworthiness Check: When diluting the stock solution into aqueous cell culture media for experiments, ensure the final DMSO concentration does not exceed a non-toxic level, typically $\leq 0.5\%$ (v/v), to prevent solvent-induced artifacts.^[3] Always include a "vehicle control" (media with the same final concentration of DMSO) in all experiments.

Module 1: Cytotoxicity and Anti-Proliferative Screening

This initial screen determines the concentration range at which 6-Br-IAA affects cell viability and proliferation. The MTT assay is a robust, colorimetric method for this purpose.^[4]

Scientific Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay measures cellular metabolic activity. NAD(P)H-dependent oxidoreductase enzymes in the mitochondria of viable cells reduce the yellow MTT tetrazolium salt to purple formazan crystals.^{[5][6]} The amount of formazan produced is directly proportional to the number of living, metabolically active cells.^[6]

Protocol 3.1: MTT Cell Viability Assay^{[5][7][8]}

- Cell Seeding:

- Culture selected cancer cell lines (e.g., MCF-7 for breast, A549 for lung, HCT116 for colon) to ~80% confluence.
- Trypsinize, count, and seed cells into a 96-well flat-bottom plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
- Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.
- Compound Treatment:
 - Prepare serial dilutions of the 6-Br-IAA stock solution in culture medium to achieve final desired concentrations (e.g., 0.1, 1, 5, 10, 25, 50, 100 µM).
 - Carefully remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of 6-Br-IAA.
 - Controls: Include wells for "untreated" (medium only) and "vehicle control" (medium + highest DMSO concentration). A positive control like Doxorubicin can also be included.[3]
 - Incubate for 24, 48, or 72 hours.
- MTT Addition and Solubilization:
 - After incubation, add 10 µL of sterile MTT solution (5 mg/mL in PBS) to each well.[3]
 - Incubate for 4 hours at 37°C until purple formazan crystals are visible under a microscope.
 - Carefully aspirate the medium containing MTT.
 - Add 100 µL of solubilization solution (e.g., DMSO or acidified isopropanol) to each well to dissolve the formazan crystals.[5]
 - Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
[5]
- Data Acquisition:

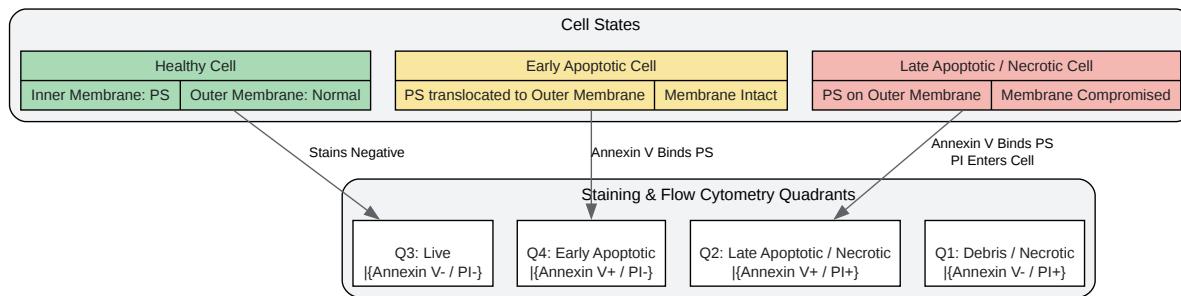
- Measure the absorbance (Optical Density, OD) of each well using a microplate reader at a wavelength of 570-590 nm.[5][6]

Data Presentation and Interpretation:

Cell viability is calculated as a percentage relative to the vehicle control. The half-maximal inhibitory concentration (IC50), the concentration of 6-Br-IAA that reduces cell viability by 50%, is a key metric of potency.

- Formula: % Viability = (OD_Treated / OD_VehicleControl) * 100
- The IC50 value is determined by plotting % Viability against the log-concentration of 6-Br-IAA and fitting the data to a dose-response curve.

Cell Line	Treatment Duration	6-Br-IAA IC50 (μ M)	Doxorubicin IC50 (μ M)
MCF-7	48h	22.5 \pm 2.1	0.8 \pm 0.1
A549	48h	35.1 \pm 3.5	1.2 \pm 0.2
HCT116	48h	18.9 \pm 1.9	0.6 \pm 0.1


Caption: Example
IC50 data table for 6-Br-IAA in various cancer cell lines.

Module 2: Elucidating the Mechanism of Cell Death

If 6-Br-IAA demonstrates significant cytotoxicity, the next step is to determine whether it induces apoptosis (programmed cell death) or necrosis (uncontrolled cell death). The Annexin V/Propidium Iodide (PI) assay is the gold standard for this differentiation.

Scientific Principle: In early apoptosis, a phospholipid called phosphatidylserine (PS) flips from the inner to the outer leaflet of the plasma membrane.[9] Annexin V is a protein that has a high affinity for PS and, when conjugated to a fluorophore (like FITC), can label early apoptotic cells. Propidium Iodide (PI) is a fluorescent nuclear stain that is excluded by the intact membrane of

live and early apoptotic cells but can enter late apoptotic and necrotic cells where membrane integrity is compromised.[10]

[Click to download full resolution via product page](#)

Caption: Principle of the Annexin V / PI apoptosis assay.

Protocol 4.1: Annexin V/PI Staining by Flow Cytometry[10][11]

- Cell Treatment:
 - Seed cells (e.g., 2×10^5 cells/well) in a 6-well plate and allow them to attach overnight.
 - Treat cells with 6-Br-IAA at concentrations around its IC50 value (e.g., 0.5x IC50, 1x IC50, 2x IC50) for a predetermined time (e.g., 24 hours).
 - Include untreated and vehicle controls. A positive control like staurosporine or doxorubicin is recommended.
- Cell Harvesting:
 - Collect both floating (apoptotic) and adherent cells. Aspirate the culture medium into a 15 mL conical tube.

- Wash the plate with PBS and add it to the same tube.
- Trypsinize the remaining adherent cells and add them to the same tube.
- Centrifuge the cell suspension at 300 x g for 5 minutes. Discard the supernatant.
- Staining:
 - Wash the cell pellet once with cold PBS and centrifuge again.
 - Resuspend the cells in 100 µL of 1X Annexin V Binding Buffer.[12]
 - Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI solution (working concentration ~50 µg/mL).
 - Gently vortex and incubate for 15 minutes at room temperature in the dark.[10]
- Analysis:
 - Add 400 µL of 1X Annexin V Binding Buffer to each tube.[10]
 - Analyze the samples by flow cytometry within one hour, detecting FITC fluorescence (e.g., FL1 channel) and PI fluorescence (e.g., FL2 or FL3 channel).

Module 3: Assessing Anti-Metastatic Potential

For anti-cancer applications, inhibiting cell migration and invasion is crucial. The wound healing and transwell assays are complementary methods to assess this.

Protocol 5.1: Wound Healing (Scratch) Assay[13]

Scientific Principle: This assay models collective cell migration, mimicking the process of wound closure. A "scratch" is created in a confluent cell monolayer, and the rate at which cells migrate to close the gap is measured over time.[13]

- Procedure:
 - Seed cells in a 12-well or 24-well plate to create a fully confluent monolayer.[14]

- Using a sterile p200 pipette tip, make a straight scratch down the center of the well.[15]
- Gently wash twice with PBS to remove detached cells and debris.
- Add fresh medium containing sub-toxic concentrations of 6-Br-IAA (e.g., concentrations well below the IC50 to minimize confounding effects of cell death). Include a vehicle control.
- Place the plate on a microscope stage (ideally with a live-cell imaging system) and capture images of the scratch at time 0.
- Continue to capture images of the same field at regular intervals (e.g., every 6-12 hours) for 24-48 hours.[13]

- Data Analysis:

- Measure the area of the cell-free gap at each time point using software like ImageJ.
- Calculate the percentage of wound closure relative to the initial area.
- Formula: % Closure = $[(\text{Area}_{t0} - \text{Area}_{tx}) / \text{Area}_{t0}] * 100$

Protocol 5.2: Transwell Migration & Invasion Assay[16][17]

Scientific Principle: This assay, also called a Boyden chamber assay, assesses the chemotactic ability of cells to migrate through a porous membrane towards a chemoattractant.[18] For an invasion assay, the membrane is coated with a layer of extracellular matrix (e.g., Matrigel), which cells must degrade to pass through.[19]

- Procedure:

- Rehydrate Transwell inserts (typically 8 μm pore size) in serum-free medium. For invasion assays, coat the top of the membrane with a thin layer of Matrigel and allow it to solidify. [20]
- In the lower chamber of the 24-well plate, add 600 μL of complete medium (containing 10% FBS or another chemoattractant).[16]

- Harvest cells and resuspend them in serum-free medium at a concentration of 1×10^5 cells/mL.
- Add 100 μL of the cell suspension to the upper chamber of the Transwell insert, along with sub-toxic concentrations of 6-Br-IAA or vehicle control.
- Incubate for 12-48 hours (cell-type dependent).
- After incubation, remove the non-migrated cells from the top of the membrane with a cotton swab.[\[16\]](#)
- Fix the migrated cells on the bottom of the membrane with methanol and stain with a solution like 0.5% Crystal Violet.

- Data Analysis:
 - Take images of the stained membrane under a microscope.
 - Count the number of migrated cells in several representative fields.
 - Quantify the results as the average number of migrated cells per field.

Module 4: Evaluating Anti-Inflammatory Properties

Many natural and synthetic indole compounds exhibit anti-inflammatory activity. This can be tested using a standard *in vitro* model of inflammation.

Scientific Principle: Lipopolysaccharide (LPS), a component of gram-negative bacteria, is a potent activator of macrophages. Upon stimulation, macrophages activate pro-inflammatory signaling pathways, primarily the NF- κ B pathway, leading to the production and release of cytokines like Tumor Necrosis Factor-alpha (TNF- α) and Interleukin-6 (IL-6).[\[21\]](#)[\[22\]](#)

Protocol 6.1: Cytokine Release in LPS-Stimulated Macrophages[\[22\]](#)[\[23\]](#)

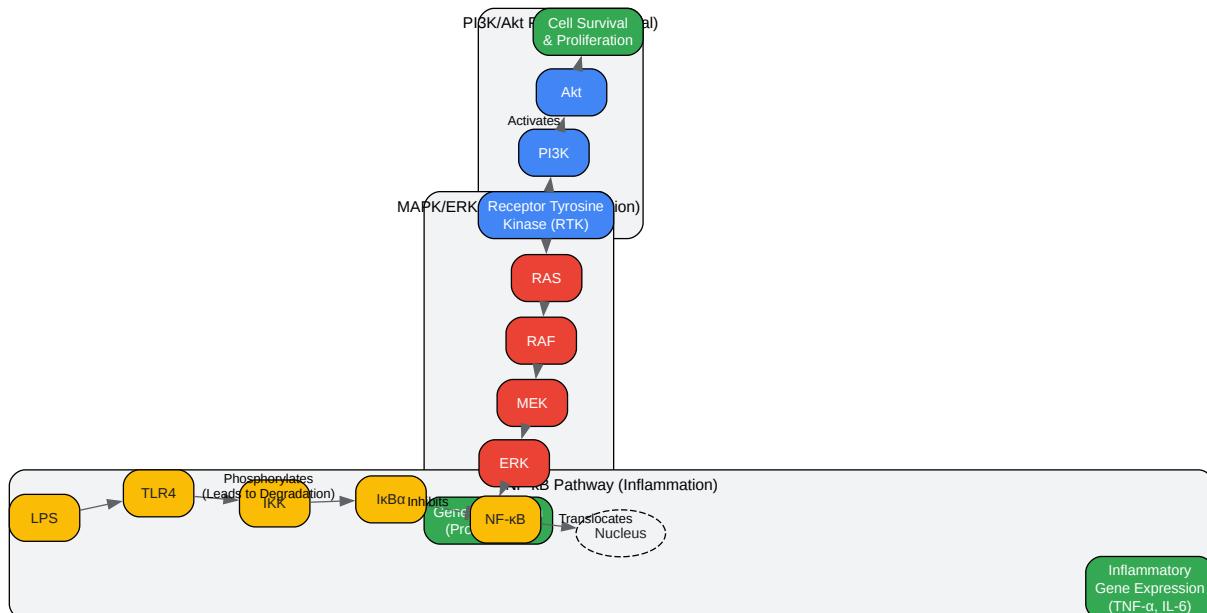
- Cell Culture:
 - Use a macrophage cell line such as RAW 264.7.

- Seed cells in a 24-well plate at a density of 2×10^5 cells/well and incubate overnight.
- Treatment:
 - Pre-treat the cells for 1-2 hours with various non-toxic concentrations of 6-Br-IAA or a vehicle control.
 - Stimulate inflammation by adding LPS to a final concentration of 1 $\mu\text{g}/\text{mL}$ to all wells except the "unstimulated" control.
 - Incubate for 24 hours.
- Cytokine Measurement:
 - After incubation, carefully collect the cell culture supernatant from each well.
 - Centrifuge the supernatant to pellet any cell debris.
 - Measure the concentration of TNF- α and IL-6 in the supernatant using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits, following the manufacturer's instructions.[\[24\]](#)[\[25\]](#)

Data Presentation and Interpretation:

Results are presented as the concentration of the cytokine (pg/mL). A significant reduction in TNF- α and IL-6 levels in the 6-Br-IAA treated groups compared to the LPS-only group indicates anti-inflammatory activity.

Treatment	TNF- α (pg/mL)	IL-6 (pg/mL)
Control (Unstimulated)	25 \pm 5	15 \pm 4
LPS (1 μ g/mL)	3500 \pm 250	1800 \pm 150
LPS + 6-Br-IAA (10 μ M)	2100 \pm 180	950 \pm 90
LPS + 6-Br-IAA (25 μ M)	1250 \pm 110	400 \pm 50


Caption: Example data table
for the effect of 6-Br-IAA on
cytokine production.

Module 5: Mechanistic Insights - Signaling Pathway Analysis

Based on the findings from the previous modules, key intracellular signaling pathways can be investigated to understand the molecular mechanism of 6-Br-IAA. Western blotting is the standard technique for this analysis.

Experimental Rationale:

- If 6-Br-IAA is anti-proliferative/pro-apoptotic: Investigate the PI3K/Akt and MAPK/ERK pathways. These cascades are central regulators of cell survival, proliferation, and growth and are often hyperactive in cancer.[26][27][28][29] A decrease in the phosphorylation of key proteins like Akt and ERK would suggest inhibition of these pro-survival pathways.
- If 6-Br-IAA is anti-inflammatory: Investigate the NF- κ B pathway. This pathway is a master regulator of the inflammatory response, controlling the expression of pro-inflammatory cytokines.[21][30] Inhibition of this pathway, often measured by a decrease in the phosphorylation of I κ B α , would explain a reduction in cytokine release.

[Click to download full resolution via product page](#)

Caption: Key signaling pathways relevant to cancer and inflammation.

Protocol 7.1: Western Blot Analysis

- Protein Extraction: Treat cells with 6-Br-IAA as described in the relevant module (e.g., at IC50 for cancer cells, or with LPS co-treatment for macrophages). Lyse the cells with RIPA buffer containing protease and phosphatase inhibitors.

- Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
- SDS-PAGE and Transfer: Load equal amounts of protein (20-30 µg) onto an SDS-polyacrylamide gel. Separate the proteins by electrophoresis and then transfer them to a PVDF or nitrocellulose membrane.
- Immunoblotting:
 - Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
 - Incubate the membrane overnight at 4°C with primary antibodies specific for the phosphorylated and total forms of the target proteins (e.g., anti-p-Akt, anti-Akt, anti-p-ERK, anti-ERK, anti-p-IκBα, anti-IκBα). Use an antibody against a housekeeping protein (e.g., GAPDH or β-actin) as a loading control.
 - Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
- Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Densitometry analysis can be used to quantify the relative changes in protein phosphorylation.

References

► Click to expand

- Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Bio-Techne. [\[Link\]](#)
- Liu, T., et al. (2017). NF-κB signaling in inflammation. Signal Transduction and Targeted Therapy. [\[Link\]](#)
- Braicu, C., et al. (2019). A Comprehensive Review on MAPK: A Promising Therapeutic Target in Cancer. Cancers (Basel). [\[Link\]](#)
- Al-Bazz, Y.O., et al. (2023). Targeting the MAPK Pathway in Cancer. International Journal of Molecular Sciences. [\[Link\]](#)
- Cell Viability Assays. Assay Guidance Manual. NCBI Bookshelf. [\[Link\]](#)
- Crowley, L.C., et al. (2016). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Journal of Visualized Experiments. [\[Link\]](#)
- D'Ignazio, L., et al. (2017).
- MTT Proliferation Assay Protocol.

- Lawrence, T. (2009). The Nuclear Factor NF- κ B Pathway in Inflammation. *Cold Spring Harbor Perspectives in Biology*. [Link]
- Adventures with the MAPK p
- PI3K/AKT/mTOR p
- How to do Wound Healing (Scratch) Assay for Cell Migration Analysis.
- Sanchez-Vega, F., et al. (2020). The Role of the Mitogen-Activated Protein Kinase (MAPK) Signaling Pathway in Cancer. *The Oncology Pharmacist*. [Link]
- Scratch Wound Healing Assay. *Bio-protocol*. [Link]
- Lee, E.R., et al. (2020). Targeting MAPK Signaling in Cancer: Mechanisms of Drug Resistance and Sensitivity. *International Journal of Molecular Sciences*. [Link]
- PI3K-AKT Signaling Pathway.
- Chen, F.E. (2015). NF- κ B Signaling Pathways in Neurological Inflammation: A Mini Review. *Frontiers in Bioscience (Landmark Ed)*. [Link]
- The Annexin V Apoptosis Assay. *University of Massachusetts Chan Medical School*. [Link]
- O'Connor, K.L., et al. (2017). Transwell In Vitro Cell Migration and Invasion Assays. *Methods in Molecular Biology*. [Link]
- In Vitro Cytotoxicity Assay Protocol. *Scribd*. [Link]
- Principles, Techniques, and Precautions in Transwell Migration and Invasion Assays for Cancer Cell Metastasis Research. *Protocols.io*. [Link]
- Nuclear factor- κ B. *Wikipedia*. [Link]
- Annexin V PI Staining Guide for Apoptosis Detection. *Boster Biological Technology*. [Link]
- Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. *Current Protocols in Pharmacology*. [Link]
- Christ, P., et al. (2013). PI3K/AKT Signaling Pathway Is Essential for Survival of Induced Pluripotent Stem Cells. *PLoS One*. [Link]
- Transwell Migration and Invasion Assays.
- Transwell Cell Migration and Invasion Assay Guide. *Corning*. [Link]
- Cytotoxicity MTT Assay Protocols and Methods.
- Wound Healing and Migr
- Cytotoxicity Assay Protocol. *Protocols.io*. [Link]
- 6-Bromoindole-3-acetic acid. *ChemBK*. [Link]
- Sarikurkcu, C., et al. (2022). Bioactive Metabolites from Aerial Parts of *Plantago indica* L.: Structural Elucidation and Integrated In Vitro/In Vivo Assessment of Anti-Inflammatory and Wound-Healing Efficacy. *Molecules*. [Link]
- Zúñiga-López, M.C., et al. (2024). Fungicidal Potential of 3-Acyl-6-bromoindole Derivatives: Synthesis, In Vitro Activity, and Molecular Docking Against *Botrytis cinerea* and *Monilinia fructicola*. *International Journal of Molecular Sciences*. [Link]

- Georgieva, M., et al. (2023). Effect of Plant Extracts Combinations on TNF- α , IL-6 and IL-10 Levels in Serum of Rats Exposed to Acute and Chronic Stress. *Plants* (Basel). [Link]
- Comparison of in vitro anti-inflammatory activity of extracts from original Ya-Ha-Rak and adapted formula. *Thai Journal of Pharmaceutical Sciences*. [Link]
- Kim, Y.H., et al. (2024). Cold Atmospheric Plasma Promotes Anti-Inflammatory and Regenerative Responses in Oral Soft Tissue through Redox-Driven. *Antioxidants* (Basel). [Link]
- Anti-inflammatory activity against TNF- α and IL-6.
- Sirin, U., et al. (2021). Indole-3-Acetic Acid Is Synthesized by the Endophyte *Cyanodermella asteris* via a Tryptophan-Dependent and -Independent Way and Mediates the Interaction with a Non-Host Plant. *Journal of Fungi* (Basel). [Link]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. chembk.com [chembk.com]
- 2. mdpi.com [mdpi.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 5. MTT assay protocol | Abcam [abcam.com]
- 6. researchgate.net [researchgate.net]
- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - SG [thermofisher.com]
- 9. bosterbio.com [bosterbio.com]
- 10. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [biotechne.com]
- 11. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 12. kumc.edu [kumc.edu]
- 13. clyte.tech [clyte.tech]
- 14. bio-protocol.org [bio-protocol.org]
- 15. med.virginia.edu [med.virginia.edu]
- 16. Transwell In Vitro Cell Migration and Invasion Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Principles, Techniques, and Precautions in Transwell Migration and Invasion Assays for Cancer Cell Metastas... [protocols.io]
- 18. The Endothelial Cell Transwell Migration and Invasion Assay [sigmaaldrich.com]
- 19. creative-bioarray.com [creative-bioarray.com]
- 20. corning.com [corning.com]
- 21. NF-κB signaling in inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. li01.tci-thaijo.org [li01.tci-thaijo.org]
- 23. Bioactive Metabolites from Aerial Parts of Plantago indica L.: Structural Elucidation and Integrated In Vitro/In Vivo Assessment of Anti-Inflammatory and Wound-Healing Efficacy [mdpi.com]
- 24. Effect of Plant Extracts Combinations on TNF-α, IL-6 and IL-10 Levels in Serum of Rats Exposed to Acute and Chronic Stress [mdpi.com]
- 25. pubs.acs.org [pubs.acs.org]
- 26. A Comprehensive Review on MAPK: A Promising Therapeutic Target in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 27. PI3K / Akt Signaling | Cell Signaling Technology [cellsignal.com]
- 28. Targeting the MAPK Pathway in Cancer [mdpi.com]
- 29. Akt Signaling, Cell Growth and Survival | StressMarq | StressMarq Biosciences Inc. [stressmarq.com]
- 30. The Nuclear Factor NF-κB Pathway in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Topic: In Vitro Experimental Design for Testing 6-Bromoindole-3-Acetic Acid]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b120042#in-vitro-experimental-design-for-testing-6-bromoindole-3-acetic-acid>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com